Fmoc-Lys(Pam)-OH
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Overview
Description
Fmoc-Lys(Pam)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-lysine-(4-aminomethyl)benzoic acid, is a derivative of lysine used in peptide synthesis. The Fmoc group is a protective group for the amino function, which is commonly used in solid-phase peptide synthesis (SPPS). The Pam group, or 4-aminomethylbenzoic acid, serves as a linker that facilitates the attachment of the lysine residue to the resin during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Pam)-OH typically involves the following steps:
Protection of Lysine: The ε-amino group of lysine is protected with the Fmoc group. This is achieved by reacting lysine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Attachment of Pam Group: The protected lysine is then reacted with 4-aminomethylbenzoic acid (Pam) using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Pam)-OH undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling agents like DCC or DIC.
Substitution Reactions: The Pam group can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DCC or DIC with DMAP.
Substitution: Various nucleophiles depending on the desired modification.
Major Products Formed
Deprotected Lysine: Removal of the Fmoc group yields free lysine.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
Modified Pam Derivatives: Substitution reactions can yield various derivatives of the Pam group.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Lys(Pam)-OH is primarily used in the synthesis of peptides. Its role as a building block in SPPS allows for the creation of complex peptide sequences with high precision.
Biology
In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular signaling pathways.
Medicine
Medically, peptides synthesized from this compound are used in the development of peptide-based drugs, including hormone analogs and antimicrobial peptides.
Industry
Industrially, this compound is used in the production of peptide-based materials and as a component in diagnostic assays.
Mechanism of Action
The mechanism by which Fmoc-Lys(Pam)-OH exerts its effects is primarily through its role in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The Pam group acts as a linker, facilitating the attachment of the lysine residue to the resin, which is crucial for the stepwise assembly of peptide chains.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another lysine derivative with a different protective group (Boc) for the ε-amino group.
Fmoc-Lys(Mtt)-OH: Uses the Mtt group as a protective group for the ε-amino group.
Fmoc-Lys(Alloc)-OH: Uses the Alloc group for protection.
Uniqueness
Fmoc-Lys(Pam)-OH is unique due to the presence of the Pam group, which provides a specific linker functionality that is not present in other lysine derivatives. This makes it particularly useful in certain peptide synthesis applications where the Pam linker is advantageous.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZCUQJUXKWZEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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